1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, thiophene, and imidazole. These heterocycles are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, each targeting the formation of specific heterocyclic rings and their subsequent coupling. Common synthetic routes include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Pyridine ring synthesis: Typically involves cyclization reactions starting from suitable precursors like β-ketoesters or β-diketones.
Thiophene ring formation: Often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Imidazole ring synthesis: Commonly formed through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and aldehydes.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize yields and purity. Techniques like microwave-assisted synthesis and flow chemistry are also utilized to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and transaminases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in pharmaceuticals for their biological activity.
Thiophene derivatives: Utilized in organic electronics and materials science.
Imidazole derivatives: Important in medicinal chemistry for their enzyme inhibitory activity.
Uniqueness
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE stands out due to its multi-heterocyclic structure, which imparts unique electronic properties and a broad spectrum of biological activities .
Properties
Molecular Formula |
C17H14N6O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C17H14N6O2S/c1-11-21-17(25-22-11)12-4-5-18-15(7-12)23-9-14(20-10-23)16(24)19-8-13-3-2-6-26-13/h2-7,9-10H,8H2,1H3,(H,19,24) |
InChI Key |
DOIIBTLEOGXQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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